molecular formula C7H5F5O B14480609 1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene CAS No. 65361-33-3

1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene

Katalognummer: B14480609
CAS-Nummer: 65361-33-3
Molekulargewicht: 200.11 g/mol
InChI-Schlüssel: JVWKPZPYUFBDEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene is a fluorinated cyclobutene derivative. This compound is characterized by the presence of five fluorine atoms and an allyloxy group attached to the cyclobutene ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability, resistance to oxidation, and unique electronic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene typically involves the fluorination of cyclobutene derivatives. One common method is the reaction of cyclobutene with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The allyloxy group can be introduced through nucleophilic substitution reactions using allyl alcohol or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce partially or fully reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted cyclobutene derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

    Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.

    Industry: The compound can be used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its thermal and chemical stability.

Wirkmechanismus

The mechanism of action of 1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene involves its interaction with molecular targets through its fluorinated and allyloxy groups. These interactions can influence the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound can also participate in various chemical pathways, such as radical reactions, due to the presence of fluorine atoms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)prop-1-ene: This compound shares the pentafluoro structure but has a different substituent group.

    Perfluoroisobutene: Another fluorinated compound with a similar structure but different functional groups.

Uniqueness

1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene is unique due to its combination of a cyclobutene ring with both fluorine atoms and an allyloxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

65361-33-3

Molekularformel

C7H5F5O

Molekulargewicht

200.11 g/mol

IUPAC-Name

1,3,3,4,4-pentafluoro-2-prop-2-enoxycyclobutene

InChI

InChI=1S/C7H5F5O/c1-2-3-13-5-4(8)6(9,10)7(5,11)12/h2H,1,3H2

InChI-Schlüssel

JVWKPZPYUFBDEU-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=C(C(C1(F)F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.